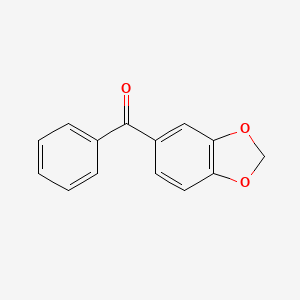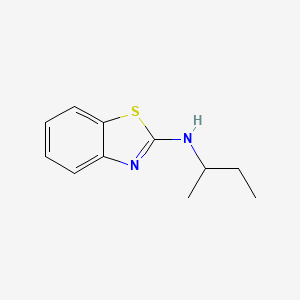![molecular formula C9H12BrNOS B1269182 4-[(4-Bromothien-2-YL)methyl]morpholine CAS No. 194851-19-9](/img/structure/B1269182.png)
4-[(4-Bromothien-2-YL)methyl]morpholine
描述
4-[(4-Bromothien-2-yl)methyl]morpholine is an organic compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol It is characterized by the presence of a bromothienyl group attached to a morpholine ring via a methyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromothien-2-yl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene and morpholine.
Reaction: The bromothiophene is first brominated to introduce the bromine atom at the 4-position. This is followed by a nucleophilic substitution reaction where the brominated thiophene reacts with morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-[(4-Bromothien-2-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products or reduced functional groups.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
4-[(4-Bromothien-2-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-[(4-Bromothien-2-yl)methyl]morpholine depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in neurological pathways.
Materials Science: In organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the electrical conductivity of the material.
相似化合物的比较
Similar Compounds
4-[(4-Chlorothien-2-yl)methyl]morpholine: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Methylthien-2-yl)methyl]morpholine: Similar structure but with a methyl group instead of bromine.
4-[(4-Fluorothien-2-yl)methyl]morpholine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-[(4-Bromothien-2-yl)methyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .
属性
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVGDMXJNORKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354816 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194851-19-9 | |
| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)

